molecular formula C12H14F2N2O3 B2969462 N1-(2,4-difluorophenyl)-N2-(3-methoxypropyl)oxalamide CAS No. 886900-33-0

N1-(2,4-difluorophenyl)-N2-(3-methoxypropyl)oxalamide

Cat. No.: B2969462
CAS No.: 886900-33-0
M. Wt: 272.252
InChI Key: RTZPSIXNGNKJKK-UHFFFAOYSA-N
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Description

N1-(2,4-difluorophenyl)-N2-(3-methoxypropyl)oxalamide is a chemical compound that features a difluorophenyl group and a methoxypropyl group attached to an oxalamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2,4-difluorophenyl)-N2-(3-methoxypropyl)oxalamide typically involves the reaction of 2,4-difluoroaniline with oxalyl chloride to form the corresponding oxalyl derivative. This intermediate is then reacted with 3-methoxypropylamine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(2,4-difluorophenyl)-N2-(3-methoxypropyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxalamide group into amines or other reduced forms.

    Substitution: The difluorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like sodium methoxide and potassium tert-butoxide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

N1-(2,4-difluorophenyl)-N2-(3-methoxypropyl)oxalamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N1-(2,4-difluorophenyl)-N2-(3-methoxypropyl)oxalamide involves its interaction with specific molecular targets. The difluorophenyl group can interact with enzymes and receptors, modulating their activity. The methoxypropyl group may enhance the compound’s solubility and bioavailability, facilitating its transport within biological systems.

Comparison with Similar Compounds

Similar Compounds

  • N1-(2,4-difluorophenyl)-N2-(3-methoxypropyl)urea
  • N1-(2,4-difluorophenyl)-N2-(3-methoxypropyl)carbamate
  • N1-(2,4-difluorophenyl)-N2-(3-methoxypropyl)thiourea

Uniqueness

N1-(2,4-difluorophenyl)-N2-(3-methoxypropyl)oxalamide is unique due to its specific oxalamide core, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N'-(2,4-difluorophenyl)-N-(3-methoxypropyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F2N2O3/c1-19-6-2-5-15-11(17)12(18)16-10-4-3-8(13)7-9(10)14/h3-4,7H,2,5-6H2,1H3,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTZPSIXNGNKJKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=O)C(=O)NC1=C(C=C(C=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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